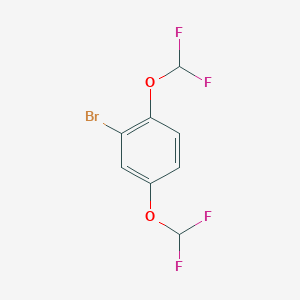

2,5-Bis-(difluoromethoxy)-bromobenzene

Description

BenchChem offers high-quality 2,5-Bis-(difluoromethoxy)-bromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis-(difluoromethoxy)-bromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

885266-93-3 |

|---|---|

Molecular Formula |

C8H5BrF4O2 |

Molecular Weight |

289.02 g/mol |

IUPAC Name |

2-bromo-1,4-bis(difluoromethoxy)benzene |

InChI |

InChI=1S/C8H5BrF4O2/c9-5-3-4(14-7(10)11)1-2-6(5)15-8(12)13/h1-3,7-8H |

InChI Key |

WBGSQJVTOARKSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Br)OC(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Bis-(difluoromethoxy)-bromobenzene for Advanced Research and Development

This guide provides an in-depth analysis of 2,5-Bis-(difluoromethoxy)-bromobenzene, a fluorinated aromatic compound of significant interest to researchers and professionals in drug discovery and materials science. We will delve into its chemical identity, physicochemical properties, a plausible synthetic pathway, and its potential applications as a strategic building block in the development of novel chemical entities.

Core Identification: CAS Number and Synonyms

2,5-Bis-(difluoromethoxy)-bromobenzene is a substituted bromobenzene featuring two difluoromethoxy groups at the 2 and 5 positions of the benzene ring. This unique substitution pattern imparts specific properties that are highly valuable in medicinal chemistry and organic synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

-

CAS Number : 885266-93-3[1]

This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches:

Physicochemical Properties

The molecular structure of 2,5-Bis-(difluoromethoxy)-bromobenzene dictates its physical and chemical behavior. The presence of a bromine atom and two difluoromethoxy groups on the aromatic ring results in a molecule with a notable molecular weight and specific characteristics that influence its reactivity and potential applications.

| Property | Value | Source |

| Molecular Formula | C8H5BrF4O2 | PubChem[1] |

| Molecular Weight | 289.02 g/mol | PubChem[1] |

| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The synthesis would likely commence with a commercially available difluoromethoxy-substituted aromatic compound, followed by a regioselective bromination and a final difluoromethoxylation step. The choice of reagents and reaction conditions is critical to ensure high yield and purity of the final product.

Sources

An In-Depth Technical Guide to the Physical and Solubility Properties of 2,5-Bis-(difluoromethoxy)-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical and solubility properties of 2,5-Bis-(difluoromethoxy)-bromobenzene. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from related chemical structures and established scientific principles to offer a robust predictive profile. It is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, providing foundational knowledge and practical experimental guidance.

Introduction to 2,5-Bis-(difluoromethoxy)-bromobenzene

2,5-Bis-(difluoromethoxy)-bromobenzene, with the CAS number 885266-93-3 and molecular formula C₈H₅BrF₄O₂, is an aromatic organic compound.[1] Its structure features a benzene ring substituted with a bromine atom and two difluoromethoxy groups. The presence of these functional groups is expected to significantly influence its physicochemical properties, making it a compound of interest in medicinal chemistry and materials science. The difluoromethoxy group, in particular, is a bioisostere of other functional groups and can be used to modulate properties such as lipophilicity and metabolic stability in drug candidates.

Caption: Molecular structure of 2,5-Bis-(difluoromethoxy)-bromobenzene.

Physical Properties

Table 1: Physical Properties of 2,5-Bis-(difluoromethoxy)-bromobenzene and Related Compounds

| Property | 2,5-Bis-(difluoromethoxy)-bromobenzene (Predicted) | 1-Bromo-3-fluorobenzene[2] | 1-Bromo-4-fluorobenzene[3][4] | 2,5-Bis(trifluoromethyl)bromobenzene[5] |

| Molecular Weight ( g/mol ) | 289.02[1] | 175.00 | 175.00 | 293.01 |

| Physical State | Liquid (at room temp.) | Colorless to pale yellow liquid | Colorless liquid | Liquid |

| Melting Point (°C) | N/A | N/A | -17.4 | N/A |

| Boiling Point (°C) | N/A | N/A | 151.5 | N/A |

| Density (g/mL) | ~1.7 | N/A | 1.7282 @ 21 °C | 1.691 |

Note: "N/A" indicates that the data is not available in the searched sources.

The predictions for 2,5-Bis-(difluoromethoxy)-bromobenzene are based on the following rationale:

-

Physical State: Given that similarly sized and functionalized analogs like 2,5-bis(trifluoromethyl)bromobenzene are liquids at room temperature, it is highly probable that the target compound also exists in a liquid state.[5]

-

Density: The densities of related fluorinated and brominated benzenes are consistently in the range of 1.6-1.7 g/mL.[3][5] Therefore, a density of approximately 1.7 g/mL is a reasonable estimation.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A definitive experimental solubility profile of 2,5-Bis-(difluoromethoxy)-bromobenzene in various solvents is not currently published. However, based on the principle of "like dissolves like," we can predict its general solubility behavior.

Predicted Solubility:

-

Aqueous Solubility: Halogenated aromatic compounds generally exhibit low solubility in water.[2][6][7][8] The presence of four fluorine atoms and a bromine atom, along with the nonpolar benzene ring, suggests that 2,5-Bis-(difluoromethoxy)-bromobenzene will be sparingly soluble to practically insoluble in water.

-

Organic Solubility: It is expected to be moderately to highly soluble in a range of common organic solvents.[2][9]

-

High Solubility: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as chlorinated solvents like dichloromethane and chloroform.

-

Moderate Solubility: Alcohols such as methanol, ethanol, and isopropanol.

-

Lower Solubility: Nonpolar solvents like hexanes and other alkanes.

-

Experimental Determination of Solubility:

For researchers requiring precise solubility data, the following experimental workflow is recommended. This protocol is a self-validating system designed to ensure thermodynamic equilibrium is reached, providing trustworthy and reproducible results.

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Protocol for Shake-Flask Solubility Measurement: [4][10]

-

Preparation: Add an excess amount of 2,5-Bis-(difluoromethoxy)-bromobenzene to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is achieved.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a set period to allow the excess solid to settle. Alternatively, centrifuge the samples to expedite phase separation.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid disturbing the solid material.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[10]

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Predicted Spectral Data

While experimental spectra for 2,5-Bis-(difluoromethoxy)-bromobenzene are not available, we can predict the key features based on its molecular structure and data from analogous compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons and the two protons of the difluoromethoxy groups.[11][12][13][14]

-

Aromatic Protons (Ar-H): These protons will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the bromine and difluoromethoxy substituents.

-

Difluoromethoxy Protons (-OCHF₂): The proton of each difluoromethoxy group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift will likely be in the region of δ 6.0-7.0 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.[11][15]

-

Aromatic Carbons: The six aromatic carbons will resonate in the typical range of δ 110-160 ppm. The carbons directly attached to the electronegative oxygen and bromine atoms will show distinct chemical shifts.

-

Difluoromethoxy Carbons (-OCHF₂): The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. Its chemical shift is expected to be in the downfield region.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.[1][2][16][17]

-

C-O Stretching: Aromatic ethers typically exhibit strong C-O stretching bands in the region of 1200-1275 cm⁻¹.[1][16][18]

-

C-F Stretching: The C-F bonds will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

C-Br Stretching: A C-Br stretching vibration is expected in the lower frequency region of the spectrum, generally below 800 cm⁻¹.

-

Aromatic C-H and C=C Stretching: The spectrum will also feature characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS):

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.[19][20][21][22]

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[19][21] The nominal molecular weight is 289 g/mol .

-

Fragmentation: Common fragmentation pathways may include the loss of a bromine atom, a difluoromethoxy group, or smaller fragments.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2,5-Bis-(difluoromethoxy)-bromobenzene is not publicly available. However, based on the data for structurally related compounds such as other brominated and fluorinated aromatics, the following precautions should be observed:[23][24]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a detailed predictive overview of the physical and solubility properties of 2,5-Bis-(difluoromethoxy)-bromobenzene. While direct experimental data is limited, the analysis of related compounds and the application of established chemical principles offer valuable insights for researchers and drug development professionals. The provided experimental protocols serve as a practical guide for obtaining precise data where required. As a compound with potential applications in various fields, further experimental characterization of 2,5-Bis-(difluoromethoxy)-bromobenzene is warranted to fully elucidate its properties and potential.

References

-

U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750093, 2,5-Bis-(difluoromethoxy)-bromobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

CurlyArrows Organic Chemistry. (n.d.). Physical Properties. Retrieved from [Link]

-

Study.com. (n.d.). Video: Physical Properties of Organic Compounds | Overview & Examples. Retrieved from [Link]

- Braude, E. A., & Nachod, F. C. (Eds.). (1955). Determination of Organic Structures by Physical Methods. Academic Press.

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). [Video]. YouTube. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting information. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Mass Spectrometry | Organic Chemistry I Lab. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750093, 2,5-Bis-(difluoromethoxy)-bromobenzene. Retrieved from [Link]

-

LookChem. (n.d.). FLUOROBENZENE. Retrieved from [Link]

- European Patent Office. (2000). Preparation of 1,4-bis-(difluoromethyl)benzene - EP 0970938 A1.

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Zhejiang Jitai New Material Co., Ltd. (n.d.). 2,5-DifluoroBromobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67862, 2-Bromo-1,4-difluorobenzene. Retrieved from [Link]

-

ResearchGate. (2019). Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, bromo- (CAS 108-86-1). Retrieved from [Link]

-

MDPI. (2021). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. raytor.com [raytor.com]

- 5. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 8. manavchem.com [manavchem.com]

- 9. CAS 1073-06-9: 1-Bromo-3-fluorobenzene | CymitQuimica [cymitquimica.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 14. amherst.edu [amherst.edu]

- 15. azooptics.com [azooptics.com]

- 16. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. blog.richmond.edu [blog.richmond.edu]

- 22. echemi.com [echemi.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. fishersci.com [fishersci.com]

Safety Data Sheet (SDS) for 2,5-Bis-(difluoromethoxy)-bromobenzene

The following technical guide is structured as a high-level monograph for drug development professionals. It integrates standard Safety Data Sheet (SDS) parameters with "whitepaper" style insights regarding synthesis, application, and handling.

CAS Registry Number: 885266-93-3 Document Type: Technical Safety & Handling Guide Version: 2.0 (Scientific Application Series)

Part 1: Strategic Application Context

In modern medicinal chemistry, 2,5-Bis-(difluoromethoxy)-bromobenzene serves as a high-value scaffold for modulating physicochemical properties. The difluoromethoxy moiety (

Key Application Vectors:

-

Metabolic Blocking: The fluorine atoms protect the alkoxy group from rapid oxidative dealkylation by cytochrome P450 enzymes.

-

Lipophilicity Tuning: Increases

relative to non-fluorinated analogs, enhancing blood-brain barrier (BBB) penetration. -

Cross-Coupling Utility: The bromine atom at position 1 serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the integration of this fluorinated core into complex heterocycles.

Part 2: Chemical Identity & Physicochemical Profile[1]

| Parameter | Specification |

| IUPAC Name | 1-Bromo-2,5-bis(difluoromethoxy)benzene |

| Common Synonyms | 2-Bromo-1,4-bis(difluoromethoxy)benzene; 2,5-Bis(difluoromethoxy)phenyl bromide |

| Molecular Formula | |

| Molecular Weight | 289.02 g/mol |

| Physical State | Colorless to pale yellow liquid (at 25°C) |

| Boiling Point (Predicted) | 225°C ± 20°C (at 760 mmHg) |

| Density (Predicted) | 1.7 ± 0.1 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Note on Data: Experimental boiling points for this specific isomer are rarely published in open literature. The values above are calculated based on structure-activity relationship (SAR) data from analogous fluorinated aryl bromides.

Part 3: GHS Safety & Hazard Assessment

Self-Validating Protocol: Treat as a potent alkylating agent precursor and irritant until specific toxicology is established.

Hazard Classification (GHS-US/EU)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Signal Word: WARNING

Precautionary Handling Matrix

| Route | Hazard | Mitigation Protocol |

| Inhalation | Respiratory tract irritation.[2][3] | Use only in a certified chemical fume hood (Face velocity > 100 fpm). |

| Skin Contact | Irritation, potential defatting.[1][2][3][4][5] | Nitrile gloves (min 0.11mm thickness). Wash immediately with soap/water. |

| Eye Contact | Severe irritation.[1][2][3][4][5] | Safety goggles required. Eye wash station must be within 10 seconds. |

| Storage | Degradation/Hydrolysis. | Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive. |

Part 4: Synthesis & Manufacturing Logic

Expertise & Experience: The synthesis of this compound typically avoids direct bromination of 1,4-bis(difluoromethoxy)benzene due to regioselectivity issues. The preferred route utilizes 2-bromo-1,4-benzenediol (Bromohydroquinone) as the starting material, reacting it with a difluorocarbene source.

Mechanism: Difluorocarbene Insertion

The reaction relies on the in situ generation of difluorocarbene (

Experimental Workflow (Graphviz Diagram)

The following diagram illustrates the critical pathway and decision nodes for synthesizing this intermediate.

Figure 1: Synthetic workflow for O-difluoromethylation via difluorocarbene insertion.

Critical Process Parameters (CPP)

-

Temperature Control: The decomposition of sodium chlorodifluoroacetate requires temperatures >70°C. However, excessive heat (>120°C) can lead to polymerization of the carbene or decarboxylation byproducts.

-

Solvent System: A mixture of DMF and water (approx. 10:1) is often critical. The water aids in the solubility of the inorganic base (

), while DMF solvates the organic substrate. -

Quenching: The reaction mixture must be cooled before aqueous workup to prevent rapid hydrolysis of the newly formed difluoromethoxy ether, although aryl-

groups are generally stable to mild aqueous base.

Part 5: Analytical Verification (QC)

To ensure the integrity of the compound for pharmaceutical use, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[1][9]

-

NMR (CDCl

-

Look for the characteristic triplet of the difluoromethoxy proton (

) centered around -

Aromatic protons will show a specific splitting pattern consistent with 1,2,4-trisubstitution (relative to the ring).

-

-

NMR:

-

Doublet (

) around

-

Mass Spectrometry (GC-MS)

-

Molecular Ion: Look for

and -

Fragmentation: Loss of

(51 Da) is a common fragmentation pathway.

Part 6: Emergency Response & Disposal

Fire Fighting Measures[2][3][4][5][6][7][8][10][11]

-

Media: Dry chemical,

, or alcohol-resistant foam.[1][3][6] Do not use a solid water stream as it may scatter the liquid. -

Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF).[3] Full SCBA gear is mandatory.

Spill Containment

-

Evacuate non-essential personnel.[2]

-

Absorb spill with inert material (Vermiculite or Sand).

-

Do not use combustible materials (sawdust).

-

Place in a sealed container labeled "Halogenated Organic Waste."

Ecological Impact

Fluorinated ethers are resistant to biodegradation.[1] Prevent entry into drains, sewers, or watercourses.

References

-

PubChem. (n.d.). 2,5-Bis-(difluoromethoxy)-bromobenzene (Compound).[7] National Library of Medicine. Retrieved February 17, 2026, from [Link]

-

Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluorocarbene. Chemical Reviews. (Contextual grounding for difluoromethylation synthesis). Retrieved from [Link]

-

Zafrani, Y., et al. (2019). Difluoromethoxy-arenes: A Physico-chemical Perspective. Journal of Medicinal Chemistry. (Source for lipophilicity and metabolic stability claims). Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. synquestlabs.com [synquestlabs.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. capotchem.cn [capotchem.cn]

- 7. 2,5-Bis-(difluoromethoxy)-bromobenzene | C8H5BrF4O2 | CID 17750093 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Role of Difluoromethoxy-Substituted Bromobenzenes in Modern Chemistry

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Difluoromethoxy Moiety

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a paramount tool for the fine-tuning of molecular properties.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its unique electronic and conformational characteristics. When appended to a bromobenzene scaffold, a versatile building block in organic synthesis, it creates a class of compounds with broad-ranging potential. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of difluoromethoxy-substituted bromobenzenes, offering valuable insights for researchers and professionals in drug development and beyond.

The difluoromethoxy group is often considered a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, capable of participating in hydrogen bonding interactions.[1][2] However, its true value lies in its ability to enhance metabolic stability due to the strength of the carbon-fluorine bonds, which are resistant to enzymatic cleavage by cytochrome P450 enzymes.[1] This increased metabolic resilience can lead to a longer drug half-life and reduced clearance.[2] Furthermore, the -OCF₂H group moderately increases lipophilicity, a critical factor for membrane permeability and oral absorption, striking a balance between the more hydrophilic methoxy (-OCH₃) group and the highly lipophilic trifluoromethoxy (-OCF₃) group.[1][3]

Synthetic Strategies for Difluoromethoxy-Substituted Bromobenzenes

The introduction of the difluoromethoxy group onto a bromobenzene ring can be achieved through several synthetic routes, primarily involving the difluoromethylation of a corresponding bromophenol or the direct introduction of a difluoromethoxy-containing fragment.

O-Difluoromethylation of Bromophenols

A prevalent and effective method for synthesizing difluoromethoxy-substituted bromobenzenes is the O-difluoromethylation of the corresponding bromophenol precursors. This transformation can be accomplished using various difluoromethylating agents, with the choice of reagent often dictated by the substrate's reactivity and the desired reaction conditions.

A common approach involves the in-situ generation of difluorocarbene (:CF₂) from reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) or by using visible-light photoredox catalysis with difluorobromoacetic acid (BrCF₂CO₂H). The highly reactive difluorocarbene then inserts into the O-H bond of the bromophenol.

Experimental Protocol: O-Difluoromethylation of 4-Bromophenol using Sodium Chlorodifluoroacetate

Materials:

-

4-Bromophenol

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

-

A suitable polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

-

A base (e.g., Potassium Carbonate - K₂CO₃)

-

Water

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-bromophenol and potassium carbonate in DMF, add sodium chlorodifluoroacetate portion-wise at an elevated temperature (typically 80-100 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-(difluoromethoxy)benzene.

Cross-Coupling Reactions

Another powerful strategy involves the use of transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions can couple a bromobenzene derivative with a difluoromethoxy-containing coupling partner.[4][5][6] While less direct for the synthesis of the parent difluoromethoxy-substituted bromobenzenes, this approach is invaluable for constructing more complex molecules where the difluoromethoxybromobenzene acts as a key building block.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-(difluoromethoxy)benzene with Phenylboronic Acid

Materials:

-

1-Bromo-4-(difluoromethoxy)benzene

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., PCy₃·HBF₄)

-

Base (e.g., Cs₂CO₃)

-

Solvent (e.g., Toluene and Water)

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., Argon), combine 1-bromo-4-(difluoromethoxy)benzene, phenylboronic acid, palladium acetate, tricyclohexylphosphine tetrafluoroborate, and cesium carbonate.

-

Add toluene and water to the mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired biphenyl product.[5]

Physicochemical Properties

The introduction of the difluoromethoxy group imparts distinct physicochemical properties to the bromobenzene core. Understanding these properties is crucial for predicting the behavior of these compounds in various applications.

| Property | Description | Impact |

| Lipophilicity (logP) | The -OCF₂H group offers a moderate increase in lipophilicity compared to a methoxy group, but less than a trifluoromethoxy group.[1][2] | Can enhance membrane permeability and oral absorption in drug candidates. |

| Electronic Effects | The difluoromethoxy group is weakly electron-withdrawing, with a Hammett sigma constant (σp) of approximately +0.14.[1] | Influences the reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions. |

| Hydrogen Bonding | The hydrogen atom of the -OCF₂H group is acidic and can act as a hydrogen bond donor.[1] | Enables bioisosteric replacement of -OH, -SH, and -NH₂ groups, potentially improving metabolic stability while maintaining key biological interactions. |

| Metabolic Stability | The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1][2] | Leads to a longer in vivo half-life and reduced metabolic clearance of drug candidates. |

Applications in Drug Discovery and Beyond

The unique combination of properties endowed by the difluoromethoxy group makes these bromobenzene derivatives highly valuable in several fields, most notably in medicinal chemistry.

Medicinal Chemistry

Difluoromethoxy-substituted bromobenzenes are key intermediates in the synthesis of a variety of pharmacologically active compounds. The difluoromethoxy moiety is present in several approved drugs, where it contributes to improved pharmacokinetic profiles.[7] For example, Pantoprazole, a proton pump inhibitor, and Roflumilast, a PDE4 inhibitor, both feature a difluoromethoxy group that is crucial for their efficacy and metabolic stability.[1] The bromo-functionality on the benzene ring serves as a convenient handle for further chemical modifications, allowing for the construction of complex molecular architectures through cross-coupling and other reactions.

Agrochemicals

Similar to pharmaceuticals, the agrochemical industry leverages the benefits of fluorination to enhance the efficacy and environmental persistence of pesticides and herbicides. The metabolic stability and altered lipophilicity provided by the difluoromethoxy group can lead to more potent and selective agrochemicals.

Materials Science

The electronic properties of difluoromethoxy-substituted bromobenzenes make them interesting building blocks for advanced organic materials. Their incorporation into polymers or liquid crystals can influence properties such as thermal stability, dielectric constant, and optical characteristics.

Conclusion

Difluoromethoxy-substituted bromobenzenes represent a class of compounds with significant and growing importance in modern chemical research and development. Their synthesis, while requiring specialized reagents and conditions, is well-established, providing access to a range of valuable building blocks. The unique physicochemical properties imparted by the difluoromethoxy group, particularly its ability to enhance metabolic stability and act as a lipophilic hydrogen bond donor, make these compounds exceptionally valuable in the design of new pharmaceuticals and agrochemicals. As the demand for more sophisticated and effective molecules continues to grow, the strategic application of difluoromethoxy-substituted bromobenzenes is poised to play an even more critical role in shaping the future of chemistry and life sciences.

References

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgoqbgfh15J0D065cuKUrvuhZqB7gtirl32dZbocUUEQ2K19rtXYfkKd2A6taSLoG_5W-Glzv92wfnLi9sDtEJhApwswrfoJNntXV8sVf6v4Vgpn1pKzdLFx4_O4eKbt4J4Xq03mhhzH-0A0vuqYxNRbGPpYph7YPb-QIo1BFGwEPdu1u1yE44emC03L54U6sfS3Lnd_NWqHN-oL-8TAKhPIyg0R0=]

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. [URL: https://vertexaisearch.cloud.google.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOsZ1C6UWuI1DgSX-XQ0DcQangjj8STpNbdL4L2xXVI2S3sYnD79aQKGbu6RjYskjy2DVnGpIAfhwpLFA0-fek4W-o1L6V4k_LRC6BHJgr8JrMnkPRM_YZo0YLpyi2-00KMDjDKs49v7ol0IUHXFcABTZSyxTr6PxfwyLg3P2b]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdTSfHUSV3-I7DQogXQPaGzWoXcLNnSSI_wDfySdv4Rds7Qz68Y1Fw4am31lqAgyfwmjPvEtBhIdGpob_N5pJOEJwpOQZVCXoMKMgXAnNBtYcsfYFxPvXQAwUDNh30sMHe1ojE]

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUNJyFlRvy_YHpNeM7AJ6Q-ZSA6nQ2vQZUECRatcRIkJAc4pj127UM8uiXVmFEtcBO3qCFmMDR8BoaQkoTrG58mfaFppueWnyUMNhQQjHOJhM2T4xsbkpia8loKBKY6TvhxVd4wV5wfWF2XM3JeyvwARiVrQ==]

- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRqoaDd1RccQcYBlHTi2dup9efGb12eEPaEBWnVc4GlVcJVaxnyn97pLHV179Z79FuTQmw-JnTGmTUtSQq0lQbZQ8WqKCmaEv7CKcZwxSG1BhVKNRyJwfBtF7b330ZYlMXcwh9MUZEY2ZyBqeOae83_D2dSku8F9SBZA==]

- Pd‐Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy‐Substituted Bromobenzenes | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsF5cT1rJ4D1XGsmFLzBFjvJFpo71w0B-CSK1CPmc0q3ULNohjRT9QiA3nSITLyqKTAS217CQXPFdrnpd8jqWPt1XHqISizie_BVF3CCL2wI0f2GUoy0ZzsxIfGasPR_tHvTaUCdYsGwrTV7fDRXUX1CwnoT-KLoKFIY0Mh3BIx3i8u1lH0C4kP-V7UrbVzzoVEGsNZWkZZpSZTapo8rUsMEiNzZ83o_foZDXO3KrGWDXwrFhk_jrlm1sabpw58DsF8nNIcf_vu4CeCzRx]

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165147/]

- DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES - European Patent Office - EP 1031555 B1 - Googleapis.com. [URL: https://patents.google.

- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165416/]

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/4/15]

- An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb5hZAML5kYNNulGXG_B2m6cBIgkFJOW8nQiySG_pfNuKc1l6wGZ1igMiLxspV3mfWQZ2eV3dRs7X7n_ZvlcN1aCoZJyWX5oomDtQmJDpU6I5hEaxzk_x0GkSr5WrCOJ574ior_UkRoqJ6et3Tfps7gMwQL5QiEF48p-8fJFIDuAFhpG1NtVY_aPsPXDVRNucbNjzltCwdkTV59aLKTQTTjsWJ8ugrvt8gx8rPd4C3UH6d3xPcxZPZ4puHP3nQTSWlfFOq05w_3Q==]

- (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. [URL: https://www.researchgate.net/publication/380641154_The_18_F-Difluoromethyl_Group_Challenges_Impact_and_Outlook]

- Recent Advances in the Synthetic Application of Difluorocarbene. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0033-1340718]

- (a) Cross-coupling reaction between bromobenzene with benzeneboronic... - ResearchGate. [URL: https://www.researchgate.net/figure/a-Cross-coupling-reaction-between-bromobenzene-with-benzeneboronic-acid-b_fig1_328906597]

- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [URL: https://www.alfa.

- Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling With Difluoroalkyl Halides - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30129707/]

- Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides - ResearchGate. [URL: https://www.researchgate.

- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. [URL: https://www.jsynthchem.com/article_189657.html]

- A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds - JNAS | Journals of National Academy of Sciences of Ukraine. [URL: https://journals.nas.gov.ua/index.php/jnas/article/view/100]

- Recent Advances in Difluoromethylation Reaction - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Metabolic Stability of 2,5-Bis-(difluoromethoxy)-bromobenzene in Drug Discovery

Introduction: The Strategic Imperative of Metabolic Stability

In modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges, a primary one being metabolic instability. A compound that is rapidly metabolized by the body often fails to achieve the necessary therapeutic concentrations, leading to a short half-life and diminished efficacy. Consequently, medicinal chemists employ various strategies to enhance metabolic robustness, and among the most powerful is the site-specific introduction of fluorine atoms.[1][2]

The difluoromethoxy group (-OCF₂H) has emerged as a particularly strategic asset.[3] Unlike the more common methoxy group (-OCH₃), which is a well-known metabolic "soft spot" susceptible to O-demethylation by Cytochrome P450 (CYP) enzymes, the difluoromethoxy group offers significantly enhanced stability due to the high strength of the carbon-fluorine bond.[2][4] This guide provides an in-depth technical exploration of the metabolic stability of 2,5-Bis-(difluoromethoxy)-bromobenzene, a representative structure embodying a deliberate strategy to block common metabolic pathways. We will dissect the molecule's constituent parts, predict its metabolic fate, and provide detailed, field-proven protocols for its empirical evaluation.

Section 1: Deconstructing the Molecule: Properties of the Constituent Moieties

To predict the metabolic fate of 2,5-Bis-(difluoromethoxy)-bromobenzene, we must first understand the individual contributions of its core components.

The Difluoromethoxy (-OCF₂H) Group: A Metabolic Shield

The -OCF₂H group is not merely a metabolically inert substituent; it actively modulates a molecule's properties. It is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[4] This allows it to act as a bioisostere for hydroxyl or thiol groups, often while improving metabolic stability.[3] The primary reason for its stability lies in the high dissociation energy of the C-F bond, which is significantly more resistant to enzymatic cleavage by CYP450s compared to a C-H bond.[5] Replacing metabolically vulnerable methoxy groups with difluoromethoxy groups is a proven strategy to block O-demethylation, thereby increasing a drug's half-life and bioavailability.[3][4]

The Bromobenzene Core: A History of Bioactivation

The bromobenzene scaffold, in contrast, is historically recognized as a hepatotoxin precisely because of its metabolism.[6][7] Hepatic CYP450 enzymes metabolize bromobenzene into reactive intermediates.[6][8] The primary pathways involve the formation of a toxic 3,4-epoxide and a less toxic 2,3-epoxide.[9] These epoxides can be detoxified by conjugation with glutathione or through the action of epoxide hydrase.[9] However, saturation of these detoxification pathways can lead to covalent binding of the reactive metabolites to liver proteins, causing necrosis.[8][10] Understanding this inherent metabolic liability of the core is crucial, as it highlights the pathways that the dual difluoromethoxy substituents are designed to protect against.

Section 2: Predicted Metabolic Fate of 2,5-Bis-(difluoromethoxy)-bromobenzene

Synthesizing our understanding of the two components, we can formulate a primary hypothesis: 2,5-Bis-(difluoromethoxy)-bromobenzene will exhibit high metabolic stability. The two electron-withdrawing -OCF₂H groups are expected to be highly resistant to oxidative metabolism. Furthermore, their steric bulk and electronic influence should deactivate the aromatic ring, making it less susceptible to the CYP450-mediated epoxidation that is characteristic of unsubstituted bromobenzene.

However, complete metabolic inertness is rare. Potential, albeit likely minor, metabolic pathways could include:

-

Aromatic Hydroxylation: Oxidation at the unsubstituted positions of the benzene ring.

-

Oxidative Defluorination: Direct enzymatic attack on the -OCF₂H group is energetically unfavorable but has been observed in some contexts, potentially leading to the release of fluoride ions.[11][12]

-

Debromination: Cleavage of the carbon-bromine bond, though typically less common than C-H oxidation in initial metabolic steps.

Caption: Predicted metabolic fate of 2,5-Bis-(difluoromethoxy)-bromobenzene.

Section 3: Experimental Assessment of Metabolic Stability

To empirically validate our hypothesis, standardized in vitro assays are essential. These experiments measure the rate of disappearance of the parent compound over time when incubated with liver-derived enzyme systems.[13] The two most common systems are liver microsomes and hepatocytes. Microsomes primarily assess Phase I (oxidative) metabolism, while hepatocytes, being intact cells, encompass both Phase I and Phase II (conjugative) pathways.[14]

Caption: Experimental workflow for assessing metabolic stability.

Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for assessing CYP450-mediated metabolism.[15] The protocol is designed to measure the intrinsic clearance (CLint) of the compound in a simplified system containing the key Phase I enzymes.

| Parameter | Condition | Rationale |

| Test System | Pooled Human Liver Microsomes | Averages out inter-individual variability in enzyme expression. |

| Test Compound | 1 µM | Low concentration to ensure enzyme kinetics are in the linear range (below Km).[16] |

| Microsome Conc. | 0.5 mg/mL | Standard concentration providing sufficient enzymatic activity.[13] |

| Cofactor | NADPH Regenerating System | NADPH is the essential cofactor required for CYP450 enzyme activity. A regenerating system ensures it is not depleted during the incubation.[16] |

| Time Points | 0, 5, 15, 30, 45, 60 minutes | Provides a time course to accurately determine the rate of disappearance.[13] |

| Positive Controls | Verapamil (High Turnover), Diazepam (Low Turnover) | Ensures the assay system is performing as expected and provides reference points for clearance.[13] |

| Negative Control | Incubation without NADPH | Confirms that any observed compound loss is due to NADPH-dependent enzymatic activity.[15] |

| Analysis Method | LC-MS/MS | Provides the necessary sensitivity and selectivity to quantify the parent compound in a complex matrix.[17] |

Step-by-Step Methodology:

-

Preparation: Thaw pooled liver microsomes on ice. Prepare a 1 µM working solution of 2,5-Bis-(difluoromethoxy)-bromobenzene in phosphate buffer (pH 7.4).

-

Pre-incubation: In a 96-well plate, combine the liver microsomes, buffer, and test compound. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. The T=0 sample is taken immediately by transferring an aliquot to a separate plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).[17]

-

Incubation: Place the reaction plate back in the 37°C incubator.

-

Sampling: At each subsequent time point (5, 15, 30, 45, 60 min), transfer an aliquot of the reaction mixture to the quenching plate.

-

Sample Processing: Once all time points are collected, centrifuge the quenching plate to pellet precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[16]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more physiologically relevant model by using whole liver cells, which contain a full complement of Phase I and Phase II enzymes and cofactors.[14][18]

| Parameter | Condition | Rationale |

| Test System | Cryopreserved Human Hepatocytes | Offers the convenience of cryopreservation while retaining enzymatic activities similar to fresh hepatocytes.[19] |

| Test Compound | 1 µM | Low concentration to avoid saturating metabolic enzymes and transporters. |

| Cell Density | 0.5 - 1.0 million cells/mL | Standard density for suspension assays to ensure robust metabolic activity.[18] |

| Time Points | 0, 15, 30, 60, 90, 120 minutes | Longer incubation times are often used compared to microsomes to capture both Phase I and II metabolism and accommodate slower turnover.[13] |

| Positive Controls | Testosterone, 7-Ethoxycoumarin | Well-characterized compounds that are metabolized by both Phase I and Phase II pathways.[13] |

| Negative Control | Heat-inactivated hepatocytes | Ensures that compound disappearance is due to viable enzymatic processes and not simple chemical degradation.[19] |

| Analysis Method | LC-MS/MS | Required for sensitive and specific quantification of the parent compound.[14] |

Step-by-Step Methodology:

-

Cell Preparation: Thaw cryopreserved hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed incubation medium. Perform a cell count and viability check (e.g., Trypan Blue exclusion). Adjust the cell density to the desired concentration.[20]

-

Incubation Setup: Add the hepatocyte suspension to the wells of a non-coated plate. Add the test compound to initiate the reaction. The T=0 sample is taken immediately and quenched as described for the microsomal assay.

-

Incubation: Place the plate on an orbital shaker in a 37°C incubator with a humidified 5% CO₂ atmosphere to maintain cell health.

-

Sampling: At each time point, remove an aliquot and quench the reaction with cold acetonitrile containing an internal standard.

-

Sample Processing & Analysis: Process the samples via centrifugation and analyze the supernatant by LC-MS/MS, identical to the microsomal assay protocol.

-

Data Analysis: Calculate t½ and CLint using the same methods described above. The resulting data can be used for in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance.[18]

Section 4: Metabolite Identification and Structural Elucidation

Beyond measuring the rate of disappearance, identifying the metabolites formed is critical for understanding biotransformation pathways and flagging potentially reactive or toxic products.[21]

Analytical Workflow:

-

Sample Analysis: The quenched samples from the stability assays are analyzed using high-resolution LC-MS/MS. It is advantageous to screen in both positive and negative ionization modes to capture a wider range of potential metabolites.[21]

-

Data Processing: Specialized software is used to mine the LC-MS data. The software looks for mass signals that were not present at T=0 and correspond to potential biotransformations of the parent compound. Key mass shifts to screen for include:

-

+16 Da: Hydroxylation

-

-2 Da: Dehydrogenation

-

+14 Da: Methylation

-

+176 Da: Glucuronidation (Phase II)

-

-

Isotopic Pattern Recognition: For 2,5-Bis-(difluoromethoxy)-bromobenzene, a key identification feature is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Any legitimate metabolite should retain this isotopic signature unless the bromine atom is lost. Bioinformatics tools can be used to automatically filter LC-MS profiles for this pattern, greatly accelerating the identification of halogenated compounds.

-

Structural Elucidation: Once potential metabolites are flagged, their structures are tentatively assigned based on the mass shift. Confirmation of the structure and the site of metabolism requires further analysis, typically by comparing the fragmentation pattern (MS/MS) of the metabolite to that of the parent compound or to synthesized reference standards.

Conclusion

The metabolic stability of 2,5-Bis-(difluoromethoxy)-bromobenzene serves as an exemplary case study in rational drug design. The strategic incorporation of two difluoromethoxy groups is hypothesized to create a robust metabolic shield, protecting the molecule from the well-documented oxidative bioactivation pathways of the bromobenzene core.[3][9] This guide provides the theoretical framework and the detailed, self-validating experimental protocols necessary to rigorously test this hypothesis. By employing systematic in vitro assays using liver microsomes and hepatocytes, coupled with advanced LC-MS/MS for quantification and metabolite identification, researchers can confidently determine the metabolic profile of this and other similarly designed compounds. The insights gained from such studies are invaluable, enabling data-driven decisions to advance drug candidates with optimized pharmacokinetic properties and a higher probability of clinical success.

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd1ih5HCoV5T4b6Gzwt7gBu5Irunhjf96VAL_VNOBog1CFqx3jer2vNFxGnpftWJgSX6Iwbp50dWK3iDDfsQblHCQT-tw8eA_SHVIzMwye9YIRKvGcH6MUtIWCshgx-w63sjQ_PJY-Adpc4qbeC9J1FgvVRls-hHgEJRadss7QlnB9BCraGuTt_f2XetvNpMgMU_lLsm0mmbVqHQ4fU8oq3PmCYqo=]

- Metabolic Stability Assays - Merck Millipore. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7nAhqADyTElZSVoa43_q1NAAb9Cow1Mzk7w-NN4Lfuw4085wb0wU7O0O4F9Qd8Ft_540Q5YEhip4zd2TkzNbHLqaUpMPoI8kqJKyH55_DuiE-XyxJKw16VjDDrWAmUIa5gmEuW9dp-IzKAct6P-8lN0bc2CL-pl0iOpmGcLyP536g8gHn3rICx8SU7s9FCjhTUWAfIc2UYPlmwCFJnxHz0bHSUACpsMfjkbuRzSqHLp3K2H3rKnwzypH9zBmDppgz87PdSTdKeLV8A2TG9Dl0Z6LADovwqu5k8mPhMP92Dw==]

- Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3u8DEDkCC8UXV0YjLJ1BHA3H2gD2s3O5yjKS1JhcSnBmLwldBDeOhD0JQaOx3wdhRh7HuEerWnmZy0KCjK-AlNn2OUY-i_EMB-uglj0yTTPHnIRHDAj_I0p02LKnvKjVWuU5-XSp2OVkdFMX9A4LBKTxG-uJbnt3HqktluPv8mVECxe64WyNAy3wwqXvIOUy9niNjHyc194OECPlAMwA_EYPZ2WI9gWAJoA==]

- Fluorine in drug discovery: Role, design and case studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESe3jhcbPWE2sghGOApID4U6ZEO4hbiK6DlZhTWCtkNbp2ADpSK887Ntvfe6xZz_Dbz-Kc0ohp7fEv3shGqhmWiZ-aAx3m8F18RFwTFYOnJymOsVlm8M3i8OTVSzeJ5p5pVpDbSz8JSKDtMdF1razGSBwPPZZ57v0Yn5gzL3fzcsCs3gI6MhE=]

- Metabolic activation and detoxification of bromobenzene leading to cytotoxicity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvMoEIqGwEQoKEnrXQbl-Fs2DT1jjeec5sCd-tn3gFXng9_K8d1RgqKtV6KdPuoIYQmYLdW3dLhwfCxPjuAN_ewFZTkrX4Nz5dWGhXCCWA_WfCQWqsoUKV9yEu8n12qgIEsrwXDm3HrD8iB_COEyVmNGzwjvYH9ZWqzEz9TgXLYyOKr1vBzaw0_6627fP-APmiReqYsZBjy1g2wi1weP6zryoVCj0ow3E=]

- Dose‐dependent metabolic excretion of bromobenzene and its possible relationship to hepatotoxicity in rats - Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcaR3kVYCn2zMPelJuYAcZZTeSBubz9yzg1CDDby4DJXDJTUcxKx_xsqX98Moi8v7tnJ676tTnXs7nPjrVJm7uQ8Wp_f-0EDon6HSAXr59sqjOA6GVvucRyQEOfMgy100dxzPze_3P53LqD04T7EjvuiL3lR2NVA==]

- Bromobenzene: metabolism and applications - ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSSJx60LLstTb9Qfkr56D7DSseHk7hE-D5g4BBZjKAMtmlpOEaqMJvMS9h2xQxvLNyzmpmOX0UucZ-QQnek348XLJrATNKBFjyLc5-ecHbXysIp5wnD8j9hzaTWOoUaU8m8nWe4HAfChS4bmwwxQrPyOEYtX4W42ya4ErVO59cPB1RewZhA6I0C6c7]

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3bI7kn1UHJtWXyuQT5RZT39FpZ7Oy_UsVhwM5sl04xXPbF-atyCI90RA5ZdcDILY5bJnbMrWmRsEUAzJgrl9lfZmpUZAW2K1ldaVbEGi7dIiNhV4OCIpNCB_SBvOvOLPFj30oAeYDm2gSAfM0n7oTAB0BMRmD7TIDK_AcqRCd32QeIW_sRYXMFASbLp-b3wWi_WSSxPaDaLjO123--4PriWRv-w==]

- Full article: The role of fluorine in medicinal chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENSyAZ0omyG650P8Ap-VFcWLCa5h1PHadlrCW2la7Dm3DLS9GvPquGGjGy786fSOAvNV5D-6Z9wJuynG28AUnQ66Ai8eTXgoPGNhLe63n9DKiL1AGakPRMk5Cqy3Iy9FSb8zMXMGlPqGEnIdgwSWPVfkRJ53SeaG0=]

- The role of fluorine in medicinal chemistry - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuZ0gnfMDuXE7RDaTSMp5vMP24w6Ji19OhVOXxdqnNpwMNonpod7nbGU3Mz4F0JHm3QK-p_lBV_Vy10prskemA-IKw1k3GT8MJKcH0y_IGRunzJ3ORGZrNPqVaEd_MmOMMwsI=]

- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKullCSYzDaUu47lCa_6xxzqv5WvCLz2HnH4IdyGFe7wluH4tsiNiucXrkOxtAusWLIZUfo67Ycx0TPmO-U_UPcBdlcmkcBazGayiom9chPNyVJBWQidlnzhgCdtV5_bJKyIR7qw6HLTGMfcssjEmRq8bndahWZebySuvF1rkEShk81rhaPxFeAc-YUI7tBl9sjYiQb5zTux6dTjbKjleTv-iU5qdR4QR_Lr38Ky9ElacQSChaRiWurYuytouMJBYm3W6qeLdcmon_Hw==]

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn_Bby9leIWOxsEwCBGByW3lCLb-uEE2C2p6gXi2ZYOcXogO827VRjFKlohCxBlyj5jkQkX3Yqgu4TemAbaTC6Iu2JKAdVl-KzkWBbKyeoy95tm-mcgiGy_hYqf5gNUXHDzk4RQQZCljrut8rRWfc=]

- Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.

- Hepatocyte Stability Assay - Domainex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK7-ZZgaHaU5HrFk7bs21UbJpTXQ6DVifruG_cwA4oy1bXsw93ziqX3FpSSpaVkFYny4B9AaeKwqLmJ3oLnQyVUIGEFFC5Ddwk0n9zFJxnakXV-c_En5WpoQmAgoR0QK9UHrWKTP9TZI4z5zdKbLjSVCTjpFV53HY=]

- Bromobenzene – Knowledge and References - Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzzHbMmE8r8F6T-dFRVDgbl6mP8hXOUFq7o42rlHQibOLuBNsc-M-5vapOqqCD39rEHQR5ecgk9AIr7A-lA1nDDquvPsKk27fyZc9BdxQwNT3Ii-IzNePf5pGIjOTEMtVH37f38ksxGTYfDcXMaRlO9M6bKACg2jXGGOURobDIRXhw01nPVJudI1URBoqU8CU6w4qCKGhp1aS3PACSgQ==]

- metabolic stability in liver microsomes - Mercell. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmDZ2WyjDL4xbgRggR-MGuUh7eesNW459ZCe_r9ik_7kzBRPZI6pu5Rpnz69zzABU30p9ogGIkV0rBIeu3OAXAPK9lgg1fp5CZ_dF6lTZ0bOqgq6VtcvuBlXlnMdAB4N366A6k3isCPu3RU_OeUT-quXBZXgyfQn1afAaeQPJJVL8=]

- Hepatocyte Stability Assay - Creative Bioarray. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV2_MfVNZp3EosxMCIjY8tKeWTMAgMqrm4pNv7iy29zUxg0shgn-oZcW13Rhj28buFpKHmoTTT_tOdDsRV8QITEE1omKCgWJwX7cYFXvFnHFHwUk9YrLU2m3f05rYxyP6R6lERZlKPUSTBbE1ge6uCGhNM8LmOEsTN5hHCF2TIWEqX4w==]

- Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkjwjrKMQKabNppLk3OlJMPWOTkfLDz5JbTdywXpXHKld8p30UQrDJq5F9u1kBkZBh5wwtIXj4TCSsF7lXyQ2nRSxJ7nLPsaxTo3Ifw1pXm52T9t1z-n2l7vZtDaIZhKBdFTU=]

- In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGszxenX21rinqwMinRZhyEoCUBQFreFnYsM1qpLa5TchNc-EllHqd913toy3F53LeCSSBx8ce3Hgdr9U1Ndt-7FdA48oZf2cfNxJ1TzwLIFFIeHoEoc3Wp0DIJz7fW6ZI5JHsjk_1psW0lJf16x2DFFBd9PYQH4TUOmpyz2jneLxyqX2Zx-rpPQElIwZ-NsYptyJHG7SE_7xYi-8KJfCkTiJnFu_Cb63-duY8k2KwnNQYKVeJCHJUL2nzYEWeFlumWBsQ=]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUgBDK46l2ezwtTx-jx1J2vWdv9Jwgi186YxqQ-yBM05FlMuOZxusnkMFPgH5utuIbeynVH5dwvk2moBah3UN_RbhJtJbTqfoEV-HEBqBZ8wVu69WL-ZajnOQluOEv2JlxcG8=]

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8D3IJ8GSFsftznFJvV06pvteKfIb26UYAIvQeIXf1S_GnPTpBrjiiGgp8eSAaV9fobk5C48bMa7qV86zsgzmXfxShpq3RjgQGm1LQQtK-xGfa92R61p4F-uldKvhXZZme6lsOVVyGBE_jMzuR6-jK28i5cImjAHf6N6xBCvpw7lVgmZOP6_Nv86n2uUfHOAIjfKeMFDk9wl3vtUeJi1exSh7MNaMdg0KFzBmINlMmas_E-2pzcn5Zd8p3UaEObcvT5Zo48nlx]

- Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlioAHR4_ONH1oxmgYoxGZrSarXZqNZ_yVBGVA92ACbK8aaCKtOxDGGwbZ1leuhhWWjtHZlDm1Loh4Mm9CLrnMfGdtBwz6A9RGyGbqJDOlbbfmXH-0vYqL7iJJ7K74xbA=]

- Bromobenzene Metabolism and Hepatic Necrosis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFNffL1X_6DyhJfNA2kDfpt6_7LdjF2XCfPQkLd1osrov5FTCO5BwwkSF9DPaD2Bk-XM3LWnzJzL8sjRBHiZ4XifKQXHAhbQ7vObWttRcJHhJFQ1e3eM_xwSvDeFqK8xXmmLKGyrUpPLU23j7hY1khrLFn89zs1arN]

- METABOLISM OF FLUORINE-CONTAINING DRUGS - Annual Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVd7QpNj5hs_vEczIxwa1_f9at9FDrNpjXo5lWL9nxNvEiHWZ8qf76zOLTEY_Ebng-yC6OLkhcgegCa0gyyVBYYIteqhs5gt56lrAOVfygC5aE5KjRtKsNhiOzIW_aLlfWlty_iUCIyz8lGNabBmcoutEHyEsAgXCCO8wYZeigPEU=]

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm7PjuiOkSQeJIpfYXJMBiY9Hck_2m93x6Mz8gR2hg1U6KM_FVH9ZgXHomQjGNHiz9ijr0ZWkB9f0KQH_1RB8mOPvR2ztw2r-Cd7eofJ1po6unVAAuoUgUAPxMc9SlbawJ-NXP0PAUP5Wctwtf69ziPsgl]

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGancr9u1HvgAz4TCWKf9W85kdjRtoHnWVgp9cETpCXQPQ-xzKDuvzhGinTIcRQY_h7sNBG8yrdpebOjrdemflG2NOwtaRIZgDT0oSz2Cs38gkDhthMLHPFP_J0-XPa7C1Jt-WeGXJssJhfFuo=]

- Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2LK3A697GAmtKPNuQwGEZAtwjMPIHj_dD--_tg5O-f8jl9CjVxy5AqiIPb5I6pxfs6kr7AzFM5He0sxgugog8rNMQT4MLz3IXpvPGr0bXPlvs73VGDR4cP86OjQPLxEjG7Hqe9uJ_yyVT61I=]

- How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK8JxrWQavWbBDYKfku09lroRPlYiiQDz-o6XbAle-soVOqct-ptR27mDj7rvJsE8LoCjDYEj5jJcRX94YklXP3wTR49QyxWb4O0-x3pNXY2TolVu-qnOlfLP3COal3W7An8sgM6X94YDsJn2QLe5gHWBYprA85465TA9xsjC5HsVehHwlvZB7QUi9CnAlFgZfs-XzKqhe36aVk8AwXRS69eR7MGa2s1n7gqpTD3mq0GB2NA0YgnaDVoGDh9lYLKoNbwFerpE=]

- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOVa-hv5HKFDPHP61siWqhFakxdnAUqXRDP353L79WrxVryrP4kVilp7oEjxGx-QDP8O6st3XBCzaj4mllDTK0eDS4B5sH_Tt-UOhIjqDV9YxQ5bc76mVOSx0MygvOGAiSGidGkmyTYJkOijMxrNg2_3Q0x-nSp3Q=]

- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJQk92l2uM-5PjAQ9f_M95bbUH3REo6wQhDIsKhx0CXOcuj9Q2aqsEqvpDhXnEKUWDwrjJtC8SrtRyR9-4LoSci2wyb_MyG05xLIfHP8IeieEThb7gPViNamO5J7LvxKNMlPMDiKNJjQ5Qug==]

- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH-pGjMAnGkd9hd3OaPIhCGt2i-huQuv84L3pYy_A4OtwO74afOfy6CY3mGTtBPJIIH7qihbJ4W1OzrqmBdtP_uzQ6HZuATzA4Lg7cY_fqDlkyVo7uVQ9VNJrybLt8j7lfqgQ=]

- Metabolic stability and its role in the discovery of new chemical entities. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhD45S9TJzma7_Frnm1HGA-DnIL9_66xWnf9j9ZLarULpHPdJV1n4zQYiRnq5Hcqi79LOoMz8wgmkOnMp3n0XjwjV7megXMChrV-A_q-X4dnVk6I9YgEUo-s80]

- A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi_OTvIDbjz_8FTweuScurKPR7E1EriNNNRkuq8YFK9vCSNc2Vh0z0zHe4khDbUyeFqhCr8zpBUiZRZKxtkZlLMtPtmArulTgSYPU4A9LRzj9MWFQfbdwxtlQ1jCR1rCuyx5-NOx1Ks3ryAdMApscZz7NqqCOoDuOaKTxTwxEB]

- Predicting Mouse Liver Microsomal Stability with “Pruned” Machine Learning Models and Public Data - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoaZstPzLAYeGGvSNPgoWf524jsGQ79Jo52ND2BBEXLlibcN2TeIXFeyAD8SS9m22OKJ81wJfoJuG4Gunabii0pTUMLCCvWlqKnrGxbCkJ-qam6DsyrSNp6ifnqB3HJ5If7SxH-sdVPhTxqA==]

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGafeP7liz91f14pB94K5u6mtuVS8aeb22C2cSChPyBLpIoHDNUZbRj26N4ClMUxfswONkIkXPrri_-gXluiPoHPnuM3E7UE8GBddfodh8ioqzpwBgf54hzVIwSHJ3pQOerEkCJWk2RCvgnjxHbnvwNKw98MS2usPZU0tPJ5C1lcwZ9D2jR16OZTUT2STVGWJVeNpRVu0EuMybX]

- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkg2s3tYSRslTjDDQEQnJ2HZdDfTrdj2kl2o0NwIVNjR2xduYRQOUM1o6k1EK8uJ1e3zSxlapoi75211avQ3Y4G6Tljkz3OE2MZ29fclB-fm-3YntJPEUZ0S75BmbGADnFPm53AnodwZVGc_Dr9QEzH8ZzaEHqju5TyI9OB1l91OT6vyRBnenxGWCqvBH1dXiPJ6Pg4aL4njweLyaknyDwbfWF100KK_jxM9ezSztaOZ0wHvE5Z8o30gqv_oc0_JiEaa8pADvqZestCQ==]

- Methods of Metabolite Identification - Creative Bioarray. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExfjcodTvvHoUJIHASgOxWCghZ6EZygm8fYCS2R8gleS9fsl2WaQuUHjsSkvZMsxe4TV9GR-gNSaTHXwsV3EXcmXRCKhDkH80ClLzh-Fw8r_UIPyDpiqEcPdiqtlQjtrPCdH9P2896yUOoaecDAxKabQE4-d1ntXU3yfgCNZE66H1QT1AY]

- Analytical Chemistry of Organic Halogen Compounds - 1st Edition | Elsevier Shop. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErB0EpzazfKYK9_9GWUObHS67M5NmRH5hv9kDvcKTrkFK8pQljLFr6XpilthHTrN2lH5fRK0vpxr1j1uoftEtxfCzuIjZAeMkUrIT3ao_TzDbcIX9Rv6p4LL9t5NWAdYQ638NmYMPmpUIPTNATjN8ATTUIgAGxEChKv1C4_NKNjyBW6f_oZJh9kR4vt0tIwmsOJx86HjjSlivsi3jKSPv1Jy371Ms=]

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAhQS_MrOc0BQFxz0CETh2MkdG6X2luLz7-DSahtET4X_km1eFqftmf6EbsRc6rMJQTGiNF5PXuZNXACTR4Av7U2r4Zn0bEpITXG-B5VSEUDclSXimMbdR8pDy5axT4dZrOFmjyOXDR4vv64-Jp6t8SdHOgE18IvQR490w-V4tbSyw7koFpRukjDMmE74JGbpj1MIf7z-ky3OFLu9zNvIpcdKwhTqd5dIPDRwjIsYjFPNnHhlCWXtbgSQpmbFszUFkRJ4x7VVlDWA=]

- Identification of metabolites: analytical challenges for conducting in vitro metabolism characterisation of pesticides - EFSA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOTeQmtXepdjUjkVZMDhNlywziYvPheJT6dlrjj_mgXq6ZA_wiFGsDfST6gxT7mrSzMwPrZVLxbhql1zSBh_OIPDB2goem7JiogwYmglQkZ043ESm-eD119uZgwmdpiWpA2i4oSUggFe3C4zFIUdP68DKzAzuVB6AqwkN_VqCdwST0gFaq6h_fqpP1RXCI_lIfhXNFnrOlz6docYtY_uDPAE5ZnhzQwbyP3GtmLZW1nR9D4sALp5B2CkU-kA==]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Bromobenzene: metabolism and applications_Chemicalbook [chemicalbook.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. karger.com [karger.com]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. annualreviews.org [annualreviews.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. info.mercell.com [info.mercell.com]

- 17. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]

- 20. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 21. efsa.europa.eu [efsa.europa.eu]

The Strategic Utility of 2,5-Bis-(difluoromethoxy)-bromobenzene in the Synthesis of Complex Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Building Blocks in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability of the C-F bond to act as a "super-hydrogen"—can profoundly influence a molecule's physicochemical and biological characteristics. This includes modulating pKa, improving metabolic stability, enhancing binding affinity, and fine-tuning lipophilicity.[1][2] Among the diverse array of fluorine-containing motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. It serves as a lipophilic hydrogen bond donor, a rare and sought-after feature in medicinal chemistry, and offers a nuanced electronic profile that distinguishes it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1][2]

This technical guide focuses on a specialized yet powerful building block: 2,5-Bis-(difluoromethoxy)-bromobenzene . This molecule serves as a versatile scaffold, combining the advantageous properties of two difluoromethoxy groups with the synthetic flexibility of an aryl bromide. The bromine atom acts as a key functional handle for a variety of cross-coupling reactions, enabling the efficient construction of complex molecular architectures.

Physicochemical Properties and Synthetic Rationale

2,5-Bis-(difluoromethoxy)-bromobenzene is a strategically designed building block for several key reasons:

-

Dual Fluorination: The presence of two -OCF₂H groups significantly impacts the electronic environment of the benzene ring. These groups are electron-withdrawing, which can influence the reactivity of the aryl bromide and the properties of the final molecule.

-

Metabolic Resistance: The difluoromethoxy groups are more resistant to oxidative metabolism compared to traditional methoxy groups, which are prone to O-demethylation.[1][2] This can lead to improved pharmacokinetic profiles in drug candidates, such as a longer half-life.

-

Modulation of Lipophilicity: The -OCF₂H group provides a moderate increase in lipophilicity, offering a fine-tuning mechanism for optimizing a molecule's solubility and permeability properties.

-

Versatile Synthetic Handle: The bromine atom is ideally suited for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as well as other transformations like lithiation-trapping.

Synthesis of 2,5-Bis-(difluoromethoxy)-bromobenzene

The preparation of 2,5-Bis-(difluoromethoxy)-bromobenzene is typically achieved through a two-step process starting from 2-bromo-1,4-benzenediol. This involves the difluoromethylation of the hydroxyl groups.

Experimental Protocol: Synthesis of 2,5-Bis-(difluoromethoxy)-bromobenzene

This protocol is adapted from established procedures in the chemical literature.

Step 1: Difluoromethylation of 2-Bromo-1,4-benzenediol

-

Reaction Scheme:

-

2-Bromo-1,4-benzenediol + Diethyl bromodifluoromethylphosphonate + Cs₂CO₃ in DMF

-

-

Reagents and Materials:

-

2-Bromo-1,4-benzenediol

-

Diethyl bromodifluoromethylphosphonate

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 2-bromo-1,4-benzenediol (1.0 eq) in DMF, add cesium carbonate (3.0 eq).

-

Add diethyl bromodifluoromethylphosphonate (2.5 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,5-Bis-(difluoromethoxy)-bromobenzene.

-

-

Causality Behind Experimental Choices:

-

Cesium Carbonate (Cs₂CO₃): A strong base is required to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxides. Cesium carbonate is often used in such reactions due to its high solubility in polar aprotic solvents like DMF and the "cesium effect," which can enhance reaction rates.

-

Diethyl bromodifluoromethylphosphonate: This reagent serves as the source of the difluoromethyl group.

-

DMF: A polar aprotic solvent is chosen to dissolve the ionic intermediates and reagents.

-

80 °C: Elevated temperature is necessary to drive the nucleophilic substitution reaction to completion.

-

Applications in Cross-Coupling Reactions: A Case Study in Suzuki-Miyaura Coupling

The bromine atom in 2,5-Bis-(difluoromethoxy)-bromobenzene provides a versatile point of attachment for introducing new carbon-carbon and carbon-heteroatom bonds. A prime example of its utility is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many pharmaceutical agents.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Bis-(difluoromethoxy)-bromobenzene

This protocol details the coupling of 2,5-Bis-(difluoromethoxy)-bromobenzene with a boronic acid to synthesize a key intermediate for a kinase inhibitor.

-

Reaction Scheme:

-

2,5-Bis-(difluoromethoxy)-bromobenzene + (4-Amino-3-methyl-1H-pyrazol-5-yl)boronic acid -> 4-(2,5-bis(difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5-amine

-

-

Reagents and Materials:

-

2,5-Bis-(difluoromethoxy)-bromobenzene

-

(4-Amino-3-methyl-1H-pyrazol-5-yl)boronic acid

-

[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a degassed solution of 2,5-Bis-(difluoromethoxy)-bromobenzene (1.0 eq) and (4-amino-3-methyl-1H-pyrazol-5-yl)boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add sodium carbonate (3.0 eq).

-

Add Pd(dtbpf)Cl₂ (0.1 eq) to the reaction mixture.

-

Heat the mixture to 95 °C and stir for 16 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

After cooling to room temperature, dilute the reaction with ethyl acetate and water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

-

-

Causality Behind Experimental Choices:

-

Pd(dtbpf)Cl₂: This palladium catalyst with a bulky, electron-rich phosphine ligand is highly effective for Suzuki couplings involving electron-deficient aryl bromides and heteroaryl boronic acids. The ligand stabilizes the palladium(0) active species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Sodium Carbonate (Na₂CO₃): A base is essential for the transmetalation step of the Suzuki reaction. It activates the boronic acid by forming a more nucleophilic boronate species.

-

Dioxane/Water: This solvent system is commonly used for Suzuki reactions as it can dissolve both the organic and inorganic reagents.

-

95 °C: Heating is required to overcome the activation energy of the catalytic cycle and ensure a reasonable reaction rate.

-

Potential (Undocumented) Synthetic Transformations

While the Suzuki-Miyaura coupling is a well-documented application, the structure of 2,5-Bis-(difluoromethoxy)-bromobenzene suggests its utility in other important synthetic transformations.

Buchwald-Hartwig Amination

The palladium-catalyzed coupling of amines with aryl halides is a powerful method for forming C-N bonds.[1] 2,5-Bis-(difluoromethoxy)-bromobenzene would be an expectedly competent substrate in this reaction. The electron-withdrawing nature of the difluoromethoxy groups may influence the rate of oxidative addition to the palladium catalyst. A typical protocol would involve a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., NaOtBu or LHMDS) in an aprotic solvent like toluene or dioxane.

Lithiation and Electrophilic Trapping